[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride
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Overview
Description
[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂F₂N₂ and a molecular weight of 223.09 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a methyl group, along with a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride involves several steps. One common method includes the fluorination of a pyrrolidine precursor, followed by the introduction of the methanamine group. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring .
Scientific Research Applications
[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of the target’s activity, leading to various biological effects .
Comparison with Similar Compounds
[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine: This compound lacks the dihydrochloride salt form, which may affect its solubility and stability.
[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol: The presence of a hydroxyl group instead of a methanamine group alters its chemical reactivity and biological activity.
[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine hydrochloride: This compound has only one hydrochloride salt, which may influence its physicochemical properties compared to the dihydrochloride form.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its stability and solubility, making it suitable for various research and industrial applications.
Properties
IUPAC Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-4-6(7,8)2-5(10)3-9;;/h5H,2-4,9H2,1H3;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDFJUOKYNOLO-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@@H]1CN)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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